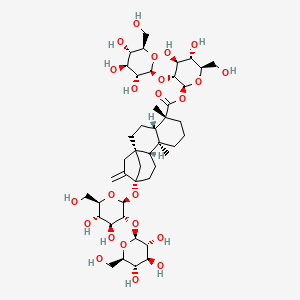
2-Fluoro-1-phenylethanamine Hydrochloride
Overview
Description
2-Fluoro-1-phenylethanamine Hydrochloride, also known as (S)-2-Fluoro-1-phenylethanamine Hydrochloride, is a chemical compound with the CAS Number: 886216-59-7 . It has a molecular weight of 175.63 and its IUPAC name is (1S)-2-fluoro-1-phenylethanamine hydrochloride . It is a white to yellow solid and is typically stored at +4°C .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-1-phenylethanamine Hydrochloride is represented by the linear formula C8H11ClFN . The InChI code for this compound is 1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m1./s1 .Scientific Research Applications
Pharmacology: Adrenergic Receptor Agonist
2-Fluoro-1-phenylethanamine Hydrochloride: is explored in pharmacology for its potential as an adrenergic receptor agonist. It may interact with adrenoceptors, which are critical for cardiovascular function, and could be used to study the effects of sympathetic nervous system activation on heart rate and blood pressure .
Organic Synthesis: Chiral Building Block
In organic chemistry, this compound serves as a chiral building block for the synthesis of more complex molecules. Its fluorinated phenethylamine structure is valuable for constructing molecules with specific stereochemistry, which is essential for the activity of many drugs .
Medicinal Chemistry: Drug Design
The fluorine atom in 2-Fluoro-1-phenylethanamine Hydrochloride can significantly influence the biological activity of pharmaceuticals. In medicinal chemistry, it’s used to design and synthesize new drug candidates, particularly because fluorine can improve binding affinity and metabolic stability .
Biochemistry: Enzyme Inhibition Studies
Researchers utilize this compound in biochemistry to study enzyme inhibition. Its structure allows it to mimic certain neurotransmitters, which can be useful in investigating the function of enzymes like monoamine oxidase (MAO) and their role in neurological disorders .
Neuroscience: Neurotransmitter Release Modulation
In neuroscience, 2-Fluoro-1-phenylethanamine Hydrochloride is of interest for its potential to modulate neurotransmitter release. It could be used to study the mechanisms of neurotransmission and the effects of altered neurotransmitter levels on behavior and cognition .
Industrial Applications: Intermediate in Polymer Synthesis
Industrially, this compound is used as an intermediate in the synthesis of polymers. Its incorporation into polymers could impart unique properties such as improved strength or chemical resistance, making it valuable for materials science research .
Safety and Hazards
The safety data sheet for a related compound, Fluoro-4-methylaniline, indicates that it is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be stored locked up and in a well-ventilated place .
properties
IUPAC Name |
2-fluoro-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLEABQOBEBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-phenylethanamine Hydrochloride | |
CAS RN |
1803591-64-1 | |
| Record name | 2-fluoro-1-phenylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)



![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)
![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)

![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)

![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)

![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
